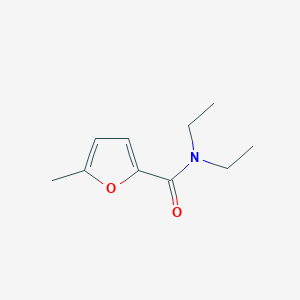

N,N-diethyl-5-methylfuran-2-carboxamide

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N,N-diethyl-5-methylfuran-2-carboxamide |

InChI |

InChI=1S/C10H15NO2/c1-4-11(5-2)10(12)9-7-6-8(3)13-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

BMCBNUHMWYBDOB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(O1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

a. Nitro-Substituted Furan Carboxamides Compounds like 5-nitrofuran-2-carboxylic acid derivatives (e.g., 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide) feature a nitro group at the 5-position, introducing strong electron-withdrawing effects. This enhances reactivity in electrophilic substitution and may improve binding to biological targets like quinoxaline enzymes .

b. Benzofuran and Naphthofuran Derivatives

Naphtho[2,1-b]furan carboxamides (e.g., 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxamide) incorporate fused aromatic systems, extending conjugation and rigidity. These structural modifications likely enhance antibacterial activity due to improved intercalation with bacterial DNA or enzymes . The simpler furan ring in N,N-diethyl-5-methylfuran-2-carboxamide may offer synthetic accessibility and tunable lipophilicity.

Carboxamide Functionalization

a. Nitrogen Substituents

N,N-Diethyl groups on the carboxamide nitrogen increase steric bulk and lipophilicity compared to methyl or hydrogen substituents. For example, (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (6k) features a phenyl group, enhancing π-π stacking interactions in biological systems . The diethyl groups in the target compound may favor passive diffusion across membranes but reduce hydrogen-bonding capacity.

b. Hybrid Heterocyclic Systems

Furo[2,3-b]pyridine carboxamides (e.g., 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide) combine furan and pyridine rings, creating planar structures with dual hydrogen-bonding and hydrophobic interactions. These hybrids are often optimized for kinase inhibition or anticancer activity . The absence of a pyridine ring in this compound simplifies synthesis but may limit target specificity.

Physicochemical Properties

- Lipophilicity : The diethyl groups in this compound likely increase logP compared to nitro- or hydroxy-substituted analogs, favoring blood-brain barrier penetration.

- Thermal Stability : Methyl and diethyl substituents may lower melting points relative to nitro derivatives, which exhibit higher crystallinity due to polar nitro groups .

Q & A

Q. What synthetic methodologies are recommended for N,N-diethyl-5-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of This compound likely involves multi-step reactions, including amide bond formation between a furan carboxylic acid derivative and diethylamine. For structurally similar compounds (e.g., N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide), optimized conditions include:

- Reagent selection : Use of coupling agents like EDCI/HOBt or thionyl chloride for acid activation .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity . Key analytical techniques include HPLC for purity assessment and NMR for structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer: Based on GHS classifications for related carboxamides (e.g., N-(4-Aminophenyl)-5-methylfuran-3-carboxamide):

- Hazard mitigation : Use fume hoods to avoid inhalation (H335) and wear nitrile gloves to prevent skin irritation (H315) .

- Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

- Storage : Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound (e.g., antimicrobial vs. inactive results)?

Answer: Contradictions may arise from:

- Assay variability : Differences in microbial strains, incubation times, or nutrient media (e.g., N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide showed activity shifts under varying pH) .

- Compound stability : Degradation in storage (e.g., hydrolysis of the amide bond) can reduce efficacy. Use stability studies (TGA/DSC) to assess shelf-life .

- Structural analogs : Compare with derivatives (e.g., chlorophenyl or trifluoromethyl substitutions) to identify critical pharmacophores .

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases). For analogs like N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, docking revealed hydrophobic interactions with target pockets .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the furan ring) using tools like Schrödinger’s Phase .

- MD simulations : Assess binding stability over time (e.g., 100-ns simulations for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacokinetics?

Answer: SAR strategies include:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability, as seen in N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide .

- LogP adjustments : Replace diethyl groups with polar substituents (e.g., morpholine) to enhance aqueous solubility .

- Prodrug design : Esterify the carboxamide to improve oral bioavailability, inspired by 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan ring substitution patterns) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide) .

- X-ray crystallography : Resolves 3D structure, critical for understanding steric effects .

Data Contradiction Analysis

Q. Why might this compound exhibit divergent cytotoxicity profiles across cancer cell lines?

Answer: Potential factors include:

- Cell-specific uptake : Variations in transporter expression (e.g., ABC transporters in resistant lines) .

- Metabolic activation : Some cell lines may convert the compound into active metabolites (e.g., via CYP450 enzymes) .

- Off-target effects : Screen against kinase panels to identify unintended interactions, as done for N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.